molecular formula C15H22BClO3 B6304378 2-Chloro-4-isopropoxyphenylboronic acid pinacol ester CAS No. 2121514-95-0

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B6304378
CAS No.: 2121514-95-0
M. Wt: 296.6 g/mol
InChI Key: LFOMBBOEDARHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C15H22BClO3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-4-isopropoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding boronic acid, while reduction produces the alcohol derivative .

Scientific Research Applications

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxyphenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester
  • 2-Chloro-5-methoxyphenylboronic acid pinacol ester

Uniqueness

2-Chloro-4-isopropoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. The presence of the chlorine and isopropoxy groups influences its electronic properties, making it particularly suitable for certain synthetic applications .

Properties

IUPAC Name

2-(2-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMBBOEDARHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136596
Record name 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-95-0
Record name 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.